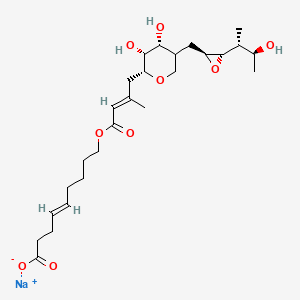
2,4,6-Trimethylphenylglyoxal hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylphenylglyoxal hydrate is a chemical compound with the molecular formula C₁₁H₁₂O₂·H₂O . It belongs to the class of glyoxals , which are aldehyde compounds containing a dialdehyde group . The hydrate form indicates that it contains a water molecule. This compound is used primarily in proteomics research applications .
Applications De Recherche Scientifique
Proteomics Research
“2,4,6-Trimethylphenylglyoxal hydrate” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, although the specific details are not provided in the sources .
Biochemistry Research
While there isn’t specific information available on the use of “2,4,6-Trimethylphenylglyoxal hydrate” in biochemistry research, it’s plausible that it could be used given its chemical properties . Biochemistry involves the study of chemical processes within and relating to living organisms, and this compound could potentially be used in experiments studying these processes.
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research . This could involve studying the compound’s interactions with various biological systems, its potential therapeutic effects, or its suitability as a pharmaceutical ingredient. However, specific details on its use in this field are not provided in the sources .
Chemical Synthesis Research
“2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used in research involving chemical synthesis . This could involve using the compound as a reagent or intermediate in the synthesis of other chemicals. However, specific details on its use in this field are not provided in the sources .
Analytical Chemistry Research
In the field of analytical chemistry, “2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used . Analytical chemistry involves the analysis of material samples to gain an understanding of their chemical composition and structure. This compound could be used in various analytical techniques, although the specific details are not provided in the sources .
Environmental Science Research
While there isn’t specific information available on the use of “2,4,6-Trimethylphenylglyoxal hydrate” in environmental science research, it’s plausible that it could be used given its chemical properties . Environmental science involves the study of the interactions among the physical, chemical, and biological components of the environment. This compound could potentially be used in experiments studying these interactions.
Materials Science Research
The compound could potentially be used in materials science research . This could involve studying the compound’s properties and how it interacts with other materials. However, specific details on its use in this field are not provided in the sources .
Nanotechnology Research
In the field of nanotechnology, “2,4,6-Trimethylphenylglyoxal hydrate” could potentially be used . Nanotechnology involves the manipulation of matter on an atomic, molecular, and supramolecular scale. This compound could be used in various nanotechnology applications, although the specific details are not provided in the sources .
Propriétés
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIUCNOOFPPMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656969 |
Source


|
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142751-35-7 |
Source


|
| Record name | Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)




![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)